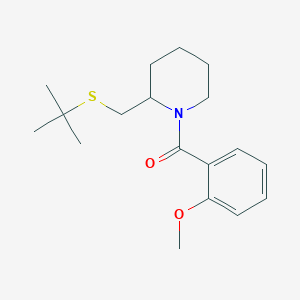

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have promising results in preclinical studies, and there is growing interest in its potential as a therapeutic agent.

Scientific Research Applications

Electrochemical Oxidation and Polymerization Studies

Electrochemical oxidation studies involving compounds structurally related to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone have shown the potential for side-chain oxidized phenols production. These studies contribute to understanding the electrochemical behaviors of complex organic molecules, highlighting the utility of electrochemical methods in organic synthesis and transformation. A specific investigation on the oxidation of 2,6-di-tert-butyl-4-methylphenol in methanol has demonstrated the formation of various oxidized products, suggesting a pathway for the synthesis of related compounds through electrochemical means (Ohmori et al., 1985).

Antimicrobial Activity

Research into the antimicrobial activity of pyridine derivatives has provided insight into the biological applications of compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. By synthesizing and testing various pyridine and piperidine derivatives, scientists have discovered compounds with significant activity against a range of bacterial and fungal strains. This research opens up possibilities for the development of new antimicrobial agents based on the structural framework of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone and related molecules (Patel et al., 2011).

Catalyst Design for Oxidative Cyclization

The design and application of catalysts for oxidative cyclization reactions are another area where related compounds have shown utility. Studies on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes have demonstrated their ability to catalyze oxidative cyclization of alkenols, leading to the formation of cyclic ethers. This work contributes to the broader field of catalysis, offering new strategies for the synthesis of complex organic molecules and highlighting the potential of piperidine-based catalysts in organic synthesis (Dönges et al., 2014).

Crystal and Molecular Structure Analysis

The analysis of the crystal and molecular structure of closely related compounds has provided valuable insights into the structural characteristics of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. Such studies are essential for understanding the molecular interactions, stability, and reactivity of complex organic molecules. For example, the characterization of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone offers a glimpse into the structural dynamics of similar compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).

Mechanism of Action

Target of Action

A structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, has been studied as a ligand foralpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

The structurally similar compound mentioned above showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound might interact with its targets (alpha1-adrenergic receptors) by binding to them, which could result in changes in the receptor’s activity.

Biochemical Pathways

Alpha1-adrenergic receptors, which could be the potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWSELVUNHVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)

![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)

![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)

![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)

![2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile](/img/structure/B2783887.png)

![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)